N-naphthalen-1-yl-5-oxopyrrolidine-2-carboxamide
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Description
“N-naphthalen-1-yl-5-oxopyrrolidine-2-carboxamide” is a small molecule that has been identified as a potential inhibitor against Lin28/let-7 interaction . This molecule has been found to have potential therapeutic effects in the treatment of hepatocellular carcinoma (HCC) and glucose metabolic disorders caused by HCC treatment .
Synthesis Analysis
The synthesis of “this compound” involves the use of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” includes a 5-oxopyrrolidine-2-carboxamide group . This group has established two water-mediated H-bond interactions with His449 and Tyr473 in 78% and 75%, respectively . The amine group and the carbonyl group of the molecule have also established OH-bond interaction with Ser289 in 53% and Tyr473 in 62% of the MD simulation .Mechanism of Action
Properties
IUPAC Name |
N-naphthalen-1-yl-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-14-9-8-13(16-14)15(19)17-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,13H,8-9H2,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQIDJVMYQCITN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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